rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
Description
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound characterized by a [3.2.2] ring system containing two nitrogen atoms (diazabicyclo) and a ketone group at the 7-position. The "rac" prefix indicates a racemic mixture of enantiomers, while the (1R,5S) designation specifies the stereochemistry of the chiral centers. This compound is listed under CAS number 1825377-73-8 and is commercially available through multiple suppliers, as noted in chemical catalogs and reports . Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol (calculated from standard atomic weights).
Properties
IUPAC Name |
(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIHDSEMFBJJK-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the formation of the bicyclic structure through a series of reactions. One common method includes the use of a Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Bicyclo[3.2.2] Derivatives with Heteroatom Variations
Key Observations :
Bicyclic Compounds with Different Ring Systems
Key Observations :
Tricyclic and Complex Derivatives
Biological Activity
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic compound characterized by its unique arrangement of nitrogen atoms and a ketone functional group. This structural configuration contributes to its biological activity, particularly in the context of antiprotozoal and antibacterial properties. This article delves into the compound's synthesis, biological activities, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several organic reactions, including the Mannich reaction, which combines an aromatic ketone with dimethylamine and paraformaldehyde. This method is noted for producing high yields and purity of the desired compound. The compound can also be synthesized through various other pathways that modify the bicyclic structure.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal efficacy of 3-azabicyclo-nonane derivatives against Plasmodium falciparum, the causative agent of malaria. Notably, compounds derived from this compound exhibited significant activity against both sensitive and resistant strains of P. falciparum.
- Activity against P. falciparum : The IC50 values for certain derivatives were reported in the submicromolar range (0.023–0.694 µM), indicating potent antimalarial activity .
- Selectivity : The selectivity index (SI) for these compounds ranged significantly, suggesting that modifications to the nitrogen positions and substituents on the pyrimidine scaffold can enhance selectivity against malaria parasites .
Antibacterial Activity
The antibacterial properties of this compound have also been explored, with varying degrees of effectiveness against different bacterial strains.
- Tested Strains : Studies evaluated its efficacy against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
- Results : Some derivatives showed promising antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus, while others were less effective against gram-negative strains .
Case Study 1: Antimalarial Efficacy
A study synthesized various 3-azabicyclo-nonane derivatives and tested them against P. falciparum. The most active compounds were those with specific substitutions on the nitrogen atoms that enhanced their interaction with parasite enzymes.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.023 | 103.6 |
| Compound B | 0.051 | 155.6 |
| Compound C | 0.087 | 254.5 |
This study demonstrated that structural modifications could lead to significant improvements in both potency and selectivity against malaria parasites .
Case Study 2: Antibacterial Properties
In another investigation focusing on antibacterial activity, this compound was tested using agar diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Klebsiella pneumoniae | 12 |
| Staphylococcus aureus | 20 |
The results indicated that while some derivatives exhibited good antibacterial properties against gram-positive bacteria, their effectiveness was limited against gram-negative strains like E.coli and Klebsiella pneumoniae .
The precise mechanisms through which this compound exerts its biological effects remain under investigation. It is hypothesized that its ability to interact with essential enzymes or receptors in protozoan parasites may play a critical role in its antimalarial activity.
Q & A
Q. What are the established synthetic routes for rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: Synthesis typically involves multi-step protocols, such as ring-closing metathesis or condensation reactions, followed by chiral resolution to isolate the rac isomer. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity by analyzing coupling constants and splitting patterns in - and -NMR spectra.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To unambiguously resolve the bicyclic framework and stereochemical configuration .
- High-Performance Liquid Chromatography (HPLC) : For enantiomeric purity assessment using chiral stationary phases .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, and what controls are essential?
Methodological Answer:
- Target Selection : Prioritize neuronal or enzymatic targets based on structural analogs (e.g., GABA receptors or kinase inhibitors).
- Dose-Response Curves : Use a minimum of three independent replicates to establish IC/EC values.
- Controls : Include positive controls (known inhibitors/agonists), vehicle controls (e.g., DMSO), and negative controls (untreated cells) to rule out nonspecific effects.
- Data Normalization : Express activity as a percentage of baseline response relative to controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities of this compound toward neuronal targets?
Methodological Answer:
- Validate Computational Models : Re-run molecular docking or molecular dynamics (MD) simulations with updated force fields (e.g., CHARMM36) and explicit solvent models. Cross-check with crystal structures of target proteins if available.
- Experimental Replication : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics independently.
- Orthogonal Assays : Use fluorescent polarization or radioligand binding assays to confirm target engagement .
Q. What methodological strategies are recommended to assess the stereochemical impact of the rac isomer on pharmacological activity?
Methodological Answer:
- Chiral Separation : Employ preparative HPLC or enzymatic resolution to isolate (1R,5S) and (1S,5R) enantiomers.
- Comparative Bioassays : Test separated enantiomers in parallel against the racemate to identify enantioselective effects.
- Structural Analysis : Use density functional theory (DFT) to correlate electronic properties with activity differences .
Q. How should researchers address contradictions in reported toxicity profiles across preclinical studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from published studies, noting variations in model systems (e.g., rodent vs. human cell lines) and dosing regimens.
- Mechanistic Studies : Investigate off-target effects via proteome-wide profiling or transcriptomic analysis.
- Species-Specific Factors : Compare metabolic pathways (e.g., cytochrome P450 activity) between test organisms and humans .
Q. What experimental and computational approaches are optimal for characterizing metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.
- Isotope Labeling : Track - or -labeled analogs to elucidate cleavage sites in the bicyclic structure.
- In Silico Tools : Apply software like Meteor (Lhasa Limited) to predict metabolic hotspots and potential toxicophores .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent responses in heterogeneous cell populations?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Outlier Detection : Apply Grubbs' test or robust regression to exclude anomalous data points.
- Subpopulation Analysis : Use clustering algorithms (e.g., k-means) to identify responder vs. non-responder subsets .
Q. How can researchers ensure reproducibility when scaling up synthetic protocols for this compound?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress.
- Critical Parameter Identification : Use design of experiments (DoE) to optimize temperature, catalyst loading, and solvent systems.
- Batch Records : Document deviations rigorously and validate purity across multiple batches via HPLC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
